Octyl-agarose

Description

Properties

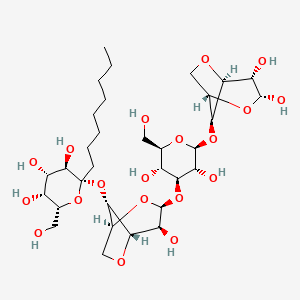

Molecular Formula |

C32H54O19 |

|---|---|

Molecular Weight |

742.8 g/mol |

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[[(1S,3S,4S,5S,8S)-3-[(2S,3R,4S,5R,6R)-2-[[(1S,3R,4S,5S,8S)-3,4-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-6-(hydroxymethyl)-2-octyloxane-3,4,5-triol |

InChI |

InChI=1S/C32H54O19/c1-2-3-4-5-6-7-8-32(28(41)19(37)17(35)14(10-34)50-32)51-24-16-12-44-27(24)22(40)31(47-16)49-25-18(36)13(9-33)46-30(21(25)39)48-23-15-11-43-26(23)20(38)29(42)45-15/h13-31,33-42H,2-12H2,1H3/t13-,14-,15+,16+,17+,18-,19+,20+,21-,22+,23+,24+,25+,26+,27+,28-,29-,30+,31+,32+/m1/s1 |

InChI Key |

SSFUVZRHOMBVGY-SFRGAKGWSA-N |

Isomeric SMILES |

CCCCCCCC[C@@]1([C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)O[C@H]2[C@@H]3CO[C@H]2[C@@H]([C@@H](O3)O[C@H]4[C@@H]([C@H](O[C@H]([C@@H]4O)O[C@H]5[C@@H]6CO[C@H]5[C@@H]([C@@H](O6)O)O)CO)O)O |

Canonical SMILES |

CCCCCCCCC1(C(C(C(C(O1)CO)O)O)O)OC2C3COC2C(C(O3)OC4C(C(OC(C4O)OC5C6COC5C(C(O6)O)O)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Principles of Octyl-Agarose Chromatography

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing Octyl-agarose chromatography, a widely utilized hydrophobic interaction chromatography (HIC) technique for the purification of biomolecules.

Core Principles of this compound Chromatography

This compound chromatography separates molecules based on the reversible interaction between the hydrophobic octyl ligands immobilized on the agarose (B213101) matrix and the hydrophobic surface regions of the analyte, typically a protein.[1] This technique is particularly valuable as it operates under non-denaturing conditions, thus preserving the biological activity of the purified molecules.[1]

The fundamental principle relies on the modulation of hydrophobic interactions by altering the polarity of the mobile phase with high concentrations of antichaotropic salts, such as ammonium (B1175870) sulfate (B86663).[1][2]

The Separation Process:

-

Binding: In a high-salt buffer, the ordered water molecules surrounding both the hydrophobic octyl ligands and the hydrophobic patches on the protein are disrupted. This "salting out" effect increases the entropy of the system and drives the association of the hydrophobic surfaces, leading to the binding of the protein to the resin.[3] The more hydrophobic the protein, the less salt is required to promote binding.

-

Washing: After the sample is loaded, the column is washed with the high-salt buffer to remove any unbound or weakly bound impurities.

-

Elution: The bound proteins are eluted by decreasing the salt concentration of the mobile phase. This is typically achieved by applying a linear or stepwise decreasing salt gradient. As the salt concentration decreases, the ordered water molecules reform around the hydrophobic surfaces, weakening the interaction between the protein and the octyl ligand and causing the protein to elute from the column. Proteins are thus eluted in order of increasing hydrophobicity.

Key Components and Influencing Factors

The efficacy of this compound chromatography is dependent on the interplay of several critical components and experimental parameters.

Stationary Phase: this compound

-

Agarose Matrix: The solid support is typically a cross-linked agarose matrix, which is hydrophilic and porous, allowing for good flow properties and accessibility for large biomolecules.[4] The degree of cross-linking affects the rigidity and pressure tolerance of the resin.

-

Octyl Ligand: The octyl group (an eight-carbon alkyl chain) is a non-polar ligand covalently coupled to the agarose matrix.[5] Its hydrophobicity is a key determinant of the resin's binding characteristics. The density of these ligands on the matrix also influences the binding capacity.[5]

Mobile Phase

-

High Salt Buffer (Binding/Equilibration Buffer): This buffer contains a high concentration of an antichaotropic salt to promote hydrophobic interactions. Ammonium sulfate is the most commonly used salt due to its high "salting-out" potential and minimal denaturing effects. Sodium sulfate and sodium chloride are also used.

-

Low Salt Buffer (Elution Buffer): This buffer has a low concentration of salt, or no salt at all, to weaken the hydrophobic interactions and elute the bound proteins.

-

Buffer System: A buffering agent (e.g., phosphate (B84403) buffer) is used to maintain a constant pH throughout the separation process, which is crucial for protein stability and consistent interactions.

Factors Influencing Separation

-

Salt Type and Concentration: The choice of salt and its concentration are the primary variables for controlling binding and elution. The effectiveness of salts in promoting hydrophobic interactions follows the Hofmeister series.[5]

-

pH: The pH of the mobile phase can influence the surface charge of the protein. A pH close to the isoelectric point (pI) of the protein can sometimes enhance hydrophobic interactions.

-

Temperature: Generally, increasing the temperature strengthens hydrophobic interactions. Therefore, consistent temperature control is important for reproducible results.

-

Additives: In some cases, organic solvents (e.g., isopropanol, ethylene (B1197577) glycol) or detergents can be added to the elution buffer in low concentrations to modulate the elution of very hydrophobic proteins.

Quantitative Data

The binding capacity and elution conditions in this compound chromatography are protein-dependent. The following table summarizes some reported values for various proteins.

| Protein | Resin | Binding Capacity (mg/mL) | Binding Conditions | Elution Conditions | Reference |

| Human Serum Albumin (HSA) | G-Sep™ Octyl Agarose Fast Flow | ~30 | High salt buffer | Decreasing salt gradient | [6] |

| Cyclodextrin (B1172386) Glucanotransferase (CGTase) | Octyl Sepharose 4 Fast Flow | Not specified | 0.67 M Ammonium Sulfate | 0.55-0.5 M Ammonium Sulfate | [7] |

| Immunoglobulin G (IgG) | HIC Membrane (Octyl ligand) | ~47.8 (at 1.0 g/L loading) | 1.8 M Ammonium Sulfate in 20 mM Phosphate Buffer | Decreasing salt gradient | [8] |

| Bovine Serum Albumin (BSA) | HIC Membrane (Octyl ligand) | >30 (at 1.0 g/L loading) | 1.8 M Ammonium Sulfate in 20 mM Phosphate Buffer | Decreasing salt gradient | [8] |

Experimental Protocols

This section provides a detailed methodology for the purification of a model protein, Lysozyme (B549824), from hen egg white using this compound chromatography.

Materials

-

Octyl-Sepharose CL-4B or similar this compound resin

-

Chromatography column

-

Peristaltic pump and fraction collector

-

UV spectrophotometer

-

Binding Buffer: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

-

Elution Buffer: 20 mM Sodium Phosphate, pH 7.0

-

Regeneration Solution 1: 0.1 M NaOH

-

Regeneration Solution 2: 20% Ethanol (B145695)

-

Hen egg white

-

Centrifuge

Protocol

-

Sample Preparation:

-

Separate the egg white from the yolk.

-

Dilute the egg white 1:1 with Binding Buffer.

-

Centrifuge the diluted egg white at 10,000 x g for 20 minutes at 4°C to remove precipitated proteins and lipids.

-

Filter the supernatant through a 0.45 µm filter.

-

-

Column Packing:

-

Gently resuspend the this compound resin in its storage solution (typically 20% ethanol).

-

Create a slurry with a resin-to-storage solution ratio of approximately 75:25.

-

Degas the slurry under vacuum.

-

Pour the slurry into the chromatography column in one continuous motion to avoid air bubbles.

-

Allow the resin to settle and then connect the column to the pump.

-

Pack the column at a flow rate at least 1.33 times the intended operational flow rate. Continue pumping until a stable bed height is achieved.

-

-

Column Equilibration:

-

Equilibrate the packed column with 5-10 column volumes (CVs) of Binding Buffer at the desired operational flow rate (e.g., 1 mL/min for a 1 cm diameter column).

-

Monitor the column effluent with a UV spectrophotometer at 280 nm until a stable baseline is achieved.

-

-

Sample Application:

-

Load the prepared egg white supernatant onto the equilibrated column at a low flow rate to ensure efficient binding.

-

-

Washing:

-

Wash the column with 5-10 CVs of Binding Buffer until the UV absorbance at 280 nm returns to the baseline, indicating that all unbound proteins have been washed through.

-

-

Elution:

-

Elute the bound lysozyme by applying a linear gradient from 100% Binding Buffer to 100% Elution Buffer over 10-20 CVs.

-

Alternatively, a step gradient can be used, for example, by first washing with a buffer containing an intermediate salt concentration before applying the final Elution Buffer.

-

Collect fractions throughout the elution process.

-

-

Analysis of Fractions:

-

Measure the absorbance of the collected fractions at 280 nm to identify the protein peak(s).

-

Perform an enzymatic activity assay for lysozyme to identify the fractions containing the active protein.

-

Analyze the purity of the fractions using SDS-PAGE.

-

-

Column Regeneration and Storage:

-

Wash the column with 3-5 CVs of Elution Buffer.

-

To remove any tightly bound proteins or lipids, wash the column with 2-3 CVs of 0.1 M NaOH, followed by a thorough wash with water until the pH is neutral.

-

For long-term storage, equilibrate the column with 20% ethanol and store at 4°C.

-

Visualizations

Signaling Pathway: Protein-Ligand Interaction

References

- 1. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix [proteogenix.science]

- 2. pro.unibz.it [pro.unibz.it]

- 3. A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Purification Using Agarose Particles - CD Bioparticles [cd-bioparticles.com]

- 5. scientificlabs.ie [scientificlabs.ie]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. Hydrophobic interaction chromatography on octyl sepharose--an approach for one-step platform purification of cyclodextrin glucanotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

The Core Mechanism of Protein Binding to Octyl-Agarose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and mechanisms governing the interaction of proteins with Octyl-agarose in Hydrophobic Interaction Chromatography (HIC). It delves into the thermodynamic driving forces, key experimental parameters, and practical protocols for leveraging this widely used purification and separation technique.

Fundamental Principles of Hydrophobic Interaction Chromatography (HIC)

Hydrophobic Interaction Chromatography (HIC) is a powerful liquid chromatography technique that separates proteins and other biomolecules based on their surface hydrophobicity.[1][2] Unlike reversed-phase chromatography, HIC is a non-denaturing method, making it ideal for the purification of proteins while preserving their biological activity.[1][2] The core principle of HIC lies in the reversible interaction between the hydrophobic regions on the surface of a protein and a weakly hydrophobic stationary phase, such as this compound.[3]

The stationary phase in this context consists of an inert, hydrophilic agarose (B213101) matrix to which hydrophobic octyl groups are covalently attached.[4] The separation process is modulated by a high salt concentration in the mobile phase.[1] The presence of "salting-out" ions, such as sulfate (B86663) and ammonium (B1175870), in the buffer reduces the solvation of the protein's surface, thereby exposing its hydrophobic patches.[1] This "salting-out" effect enhances the hydrophobic interactions between the protein and the octyl ligands on the agarose beads, leading to protein binding.[4][5] Elution of the bound proteins is typically achieved by decreasing the salt concentration in the mobile phase, which increases protein solvation and weakens the hydrophobic interactions.[1][6]

The Role of this compound in HIC

This compound is a popular HIC resin due to its moderate hydrophobicity, which allows for effective binding and elution of a wide range of proteins. The octyl (C8) alkyl chain provides a good balance between the strength of the hydrophobic interaction and the ease of elution. The agarose backbone is a hydrophilic polysaccharide, which minimizes non-specific binding and provides a porous structure for the interaction to occur.[4]

Quantitative Data on Protein Binding to this compound

The binding of proteins to this compound is influenced by several factors, including the protein's intrinsic hydrophobicity, the salt concentration and type, pH, and temperature. The following tables summarize key quantitative data related to these interactions.

Table 1: Dynamic Binding Capacities of Proteins to this compound

| Protein | Resin Type | Dynamic Binding Capacity (mg/mL) | Reference |

| Bovine Serum Albumin (BSA) | PureCube Octyl Agarose | 10 | [7] |

| Lysozyme | PureCube Octyl Agarose | 20 | [7] |

Table 2: Thermodynamic Parameters of Protein Adsorption in HIC

| Protein | HIC Stationary Phase | Salt Condition | Change in Gibbs Free Energy (ΔGads) (kJ/mol) | Temperature (K) | Reference |

| Bovine Serum Albumin (BSA) | Hydrophobic Interaction Resin | 1.2 M (NH4)2SO4 | -12.9 to -20.5 | 278 to 308 | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments involving protein purification using this compound.

Column Packing

Proper column packing is crucial for achieving optimal separation.

-

Resin Preparation: Equilibrate the this compound resin to room temperature. Decant the storage solution (typically 20% ethanol) and replace it with the binding buffer. Create a slurry of 50-70% resin to buffer.[9]

-

Column Setup: Mount the chromatography column vertically. Ensure the bottom outlet is closed and a few centimeters of buffer are present at the bottom to prevent air bubbles from being trapped under the net.[10]

-

Pouring the Slurry: Pour the resin slurry into the column in a single, continuous motion. To minimize air bubbles, pour the slurry down a glass rod held against the column wall.[4][10]

-

Packing the Column: Immediately fill the rest of the column with buffer. Attach the top adapter and connect the column to a pump. Open the bottom outlet and begin pumping the buffer through the column at a flow rate that is at least 133% of the intended operational flow rate.[10]

-

Equilibration: Once the bed has stabilized, stop the pump, and carefully lower the top adapter to the surface of the resin bed, ensuring no air is trapped. Equilibrate the column with at least 2-3 column volumes of the starting buffer.[4]

Buffer Preparation

-

Binding/Start Buffer: Typically contains a high concentration of a salting-out salt. A common starting point is 50 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.[11]

-

Elution Buffer: Contains a low salt concentration or no salt. For example, 50 mM sodium phosphate, pH 7.0.[4]

Sample Preparation and Application

-

Sample Clarification: Centrifuge or filter the protein sample (using a 0.45 µm filter) to remove any particulate matter.[10]

-

Buffer Exchange: Ensure the sample is in the binding buffer. This can be achieved through dialysis or by using a desalting column.[11]

-

Sample Loading: Apply the prepared sample to the equilibrated column at a controlled flow rate.

Wash and Elution

-

Wash: After loading the sample, wash the column with 5-10 column volumes of the binding buffer to remove any unbound proteins.

-

Elution: Elute the bound proteins by applying a decreasing salt gradient. This is typically achieved by mixing the binding buffer and the elution buffer in varying proportions. A linear gradient from 100% binding buffer to 100% elution buffer over 10-20 column volumes is a common starting point.[4] Alternatively, a step gradient can be used.

Regeneration and Storage

-

Regeneration: After elution, regenerate the column by washing with 3-5 column volumes of the elution buffer, followed by a wash with distilled water. For strongly bound proteins, a wash with a solution of 30% isopropanol (B130326) may be necessary.[4]

-

Cleaning-in-Place (CIP): To remove precipitated proteins or lipids, a more stringent cleaning protocol can be used, such as washing with 0.5-1 M NaOH for 30-60 minutes.[10]

-

Storage: Store the column in 20% ethanol (B145695) at 4°C.[4]

Visualizations

The following diagrams illustrate the key processes in protein purification using this compound.

Caption: Mechanism of protein binding and elution in HIC.

Caption: General experimental workflow for HIC.

Caption: Logical relationships in HIC.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. waters.com [waters.com]

- 3. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix [proteogenix.science]

- 4. scientificlabs.ie [scientificlabs.ie]

- 5. Investigation of protein retention and selectivity in HIC systems using quantitative structure retention relationship models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cytivalifesciences.com [cytivalifesciences.com]

- 7. cube-biotech.com [cube-biotech.com]

- 8. Hydrophobic interaction chromatography of proteins: thermodynamic analysis of conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. gels.yilimart.com [gels.yilimart.com]

- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 11. eblbio.com [eblbio.com]

An In-depth Technical Guide to the Hydrophobicity of Octyl-Agarose Resin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Octyl-agarose resin, a cornerstone of hydrophobic interaction chromatography (HIC). It delves into the core principles of its hydrophobicity, offering detailed experimental protocols and quantitative data to empower researchers in the purification of biomolecules.

Introduction to this compound and Hydrophobic Interaction Chromatography

This compound resin is a widely utilized chromatography medium for the separation of biomolecules based on their surface hydrophobicity.[1][2][3] It consists of a hydrophilic agarose (B213101) matrix, typically cross-linked to enhance its physical and chemical stability, to which hydrophobic octyl groups are covalently attached.[4][5] The separation mechanism in HIC relies on the reversible interaction between the hydrophobic ligands on the resin and the non-polar surface regions of proteins and other biomolecules.[2][5][6]

The process is initiated in a high-salt buffer, which reduces the solvation of sample molecules, thereby exposing their hydrophobic patches and promoting their binding to the octyl groups on the resin.[2][5] Elution is then achieved by decreasing the salt concentration of the mobile phase, which increases hydration of the biomolecules, weakens the hydrophobic interactions, and allows for their release from the resin in order of increasing hydrophobicity.[7] This technique is particularly advantageous for purifying proteins that may be sensitive to the harsh conditions, such as extreme pH or organic solvents, often employed in other chromatography methods.[8]

Core Properties of this compound Resins

The performance of this compound resin is dictated by a range of physicochemical properties. The choice of a specific resin will depend on the characteristics of the target biomolecule and the desired purity and yield. Several commercially available this compound resins offer varying specifications.

Table 1: Comparative Summary of Commercial this compound Resin Properties

| Property | Octyl-Sepharose CL-4B | Octyl Agarose Big Bead Resin | G-Sep™ Octyl Agarose Fast Flow | PureCube Octyl Agarose | Octyl Agarose 4B-CL |

| Matrix | 4% cross-linked agarose | Highly cross-linked Agarose[9] | 6% Highly cross-linked Agarose[10] | 7.5% cross-linked agarose[11][12] | 4% cross-linked agarose beads[13] |

| Functional Group/Ligand | Octyl | -(CH2)7CH3[9] | Octyl[10] | Octyl groups[11] | Octyl group[13] |

| Ligand Density/Concentration | ~40 µmol/mL[4] | 4 µmol/ml[9] | About 5 µmol/ml[10] | 40 µmol/ml[11] | Not Specified |

| Binding Capacity | 15-20 mg/mL (HSA), 3-5 mg/mL (β-lactoglobulin) | >20 mg BSA/ml[9] | About 30mg HSA/ml[10] | 10 mg/ml (BSA), 20 mg/ml (lysozyme)[11] | 3–5 mg β-lactoglobulin/ml, 5-10 mg HSA/ml[13] |

| Particle Size | 45-165 µm | 150 - 350 µm[9] | 50-160 µm[10] | 100 μm[11] | 52 – 165 μm[13] |

| pH Stability (Working Range) | 3-13 | 3-12 (long term)[9] | 3-13[10] | 2-13[11] | 4–9[13] |

| Chemical Stability | Stable in common buffers, 6M guanidine (B92328) hydrochloride[4] | Stable in common buffers, 1M NaOH, 6M guanidine HCl, 8M urea, 30% acetonitrile, 30% isopropanol, 70% ethanol[9] | Stable in common buffers, 1M NaOH, 8M urea, 8M guanidine HCl, 70% ethanol[10] | Stable in common buffers | Stable in common buffers, chaotropic agents, detergents, polar organic solvents[13] |

| Storage | 2-8°C in 24% ethanol (B145695) | 20% ethanol[9] | 4 to 30°C in 20% Ethanol[10] | 20 mM sodium acetate, 20% ethanol, pH 6.5 at 4 °C[11][12] | Suspension in 0.5M NaCl with 0.02% thimerosal[13] |

HSA: Human Serum Albumin, BSA: Bovine Serum Albumin

Factors Influencing Hydrophobic Interactions

The binding and elution of biomolecules from this compound resin are governed by a delicate interplay of several factors. Understanding and controlling these variables are critical for developing a successful purification protocol.

-

Ligand Type and Density: The length of the alkyl chain and the density of the hydrophobic ligands significantly impact the resin's hydrophobicity. Octyl (C8) ligands provide a strong hydrophobic character suitable for a wide range of proteins.[2][5]

-

Salt Concentration and Type: High concentrations of "salting-out" salts, such as ammonium (B1175870) sulfate (B86663) or sodium chloride, enhance hydrophobic interactions.[2][5] The effectiveness of different salts follows the Hofmeister series.[4]

-

pH: The pH of the buffer can influence the surface charge of the protein. Generally, a pH near the protein's isoelectric point (pI) can increase its hydrophobicity.[5]

-

Temperature: Hydrophobic interactions are generally strengthened at higher temperatures.[14] However, protein stability must be considered.

-

Additives: The addition of organic solvents (e.g., isopropanol, ethanol) or detergents in the elution buffer can disrupt hydrophobic interactions and facilitate the elution of tightly bound proteins.[4]

Experimental Protocols

The following sections provide a generalized yet detailed methodology for protein purification using this compound resin in a column chromatography setup.

Column Packing

Proper column packing is crucial for achieving high-resolution separations.

-

Resin Preparation: Gently resuspend the this compound resin in its storage solution (typically 20% ethanol).

-

Slurry Preparation: Decant the storage solution and replace it with the binding buffer. Create a slurry of approximately 50-75% resin to buffer volume. It is recommended to degas the slurry before packing.[15]

-

Column Preparation: Ensure the column is clean and vertically mounted. Remove any air from the column dead spaces.[15]

-

Packing: Pour the slurry into the column in a single, continuous motion to avoid introducing air bubbles.

-

Bed Settling: Open the column outlet and allow the resin to settle under a constant flow of binding buffer. The packing flow rate should be at least 133% of the intended operational flow rate.[15]

-

Equilibration: Once the bed height is stable, equilibrate the column with 3-5 column volumes of binding buffer until the pH and conductivity of the effluent match that of the starting buffer.[15]

Sample Preparation and Application

-

Buffer Exchange: Ensure the sample is in the binding buffer, which should have a high salt concentration (e.g., 1-2 M ammonium sulfate).

-

Clarification: Centrifuge or filter the sample through a 0.22 or 0.45 µm filter to remove any particulate matter.[15]

-

Sample Loading: Apply the clarified sample to the equilibrated column at a controlled flow rate.

Elution

-

Wash Step: After sample application, wash the column with 2-3 column volumes of binding buffer to remove any unbound molecules.

-

Elution Gradient: Elute the bound proteins by decreasing the salt concentration. This is typically achieved using a linear gradient from the high-salt binding buffer to a no-salt elution buffer. Step gradients can also be employed for faster purifications.

-

Fraction Collection: Collect fractions throughout the elution process for subsequent analysis.

Regeneration and Cleaning-in-Place (CIP)

To ensure the longevity and consistent performance of the resin, proper regeneration and cleaning are essential.

-

Regeneration: After each run, wash the column with 2-3 bed volumes of a regeneration solution, such as 30% isopropanol, followed by a wash with distilled water.[4]

-

Cleaning-in-Place (CIP): For more rigorous cleaning to remove precipitated proteins or lipids, a CIP procedure can be performed. This may involve washing with 0.5-1.0 M NaOH for 30-60 minutes.[12][15]

-

Re-equilibration: Following regeneration or CIP, re-equilibrate the column with the binding buffer before the next use.

-

Storage: For long-term storage, the resin should be kept in a 20% ethanol solution at 4°C to prevent microbial growth.[12][15]

Applications in Research and Drug Development

This compound chromatography is a versatile and powerful tool with numerous applications in both academic research and the biopharmaceutical industry.

-

Protein Purification: It is widely used for the capture and intermediate purification of a variety of proteins, including recombinant proteins, antibodies, and enzymes.[16]

-

Aggregate Removal: HIC is particularly effective at separating protein monomers from aggregates, a critical step in the manufacturing of therapeutic proteins.

-

Antibody-Drug Conjugate (ADC) Purification: The increased hydrophobicity of ADCs compared to their parent antibodies makes HIC an ideal method for their purification and characterization.[17][18]

-

Vaccine Purification: The technique is also employed in the downstream processing of vaccines to ensure high purity and potency.[19]

Conclusion

This compound resin remains a vital component in the toolkit of researchers and process scientists for the purification of biomolecules. Its strong hydrophobic character, coupled with the mild operating conditions of HIC, provides a robust and effective method for separating molecules based on their surface hydrophobicity. By carefully controlling the experimental parameters outlined in this guide, and with a thorough understanding of the underlying principles of hydrophobic interactions, users can develop efficient and scalable purification processes for a wide range of applications.

References

- 1. Protein Purification Using Agarose Particles - CD Bioparticles [cd-bioparticles.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. agarscientific.com [agarscientific.com]

- 4. scientificlabs.ie [scientificlabs.ie]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. CN113646630A - Method for measuring hydrophobicity of chromatographic resin - Google Patents [patents.google.com]

- 7. Octyl Crystarose 4FF(Hydrophobic Chromatography Resin)-Wuhan Jingcheng Biotechnology Co., LTD [en.crystarose.com]

- 8. Chromatography - Wikipedia [en.wikipedia.org]

- 9. Calibre Scientific | Protein Ark [proteinark.com]

- 10. G-Sep™ Octyl Agarose Fast Flow: Hydrophobic Interaction Chromatography resin from 6% highly cross-linked agarose beads [gbiosciences.com]

- 11. cube-biotech.com [cube-biotech.com]

- 12. cube-biotech.com [cube-biotech.com]

- 13. agscientific.com [agscientific.com]

- 14. Purification Techniques: Influencing Factors and Applications of Hydrophobic Interaction Chromatography Resin - Bio-Link [biolink.com]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 16. Hydrophobic interaction chromatography on octyl sepharose--an approach for one-step platform purification of cyclodextrin glucanotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluation of hydrophobic-interaction chromatography resins for purification of antibody-drug conjugates using a mimetic model with adjustable hydrophobicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Octyl agarose gel/CL-4B/ Octyl-Sepharose CL-4B-南京杜莱生物技术有限公司 [dulynet.com]

The Core Principles of Hydrophobic Interaction Chromatography Utilizing Octyl-agarose

Hydrophobic Interaction Chromatography (HIC) is a powerful and widely utilized purification technique in the field of biotechnology and pharmaceutical development. It separates proteins and other biomolecules based on their surface hydrophobicity. This in-depth technical guide provides a comprehensive overview of HIC using Octyl-agarose, a popular stationary phase, intended for researchers, scientists, and drug development professionals.

The Mechanism of Hydrophobic Interaction

Hydrophobic interaction chromatography leverages the reversible interaction between hydrophobic patches on the surface of proteins and a hydrophobic ligand, such as an octyl group, immobilized on a chromatography matrix.[1][2] In an aqueous environment with a high concentration of salt, the ordered structure of water molecules around both the protein's hydrophobic regions and the ligand is disrupted. This disruption is entropically unfavorable. To minimize this disruption and increase overall entropy, the hydrophobic surfaces of the protein and the ligand associate, releasing the ordered water molecules. This interaction is modulated by the type and concentration of salt in the mobile phase, typically following the Hofmeister series.[3]

The process begins with the binding of the target molecule to the this compound resin in a high-salt buffer. This enhances the hydrophobic interactions. Subsequently, the elution of the bound molecules is achieved by decreasing the salt concentration of the mobile phase, which weakens the hydrophobic interactions and allows the molecules to desorb from the resin.[2][3] This principle allows for the separation of molecules with varying degrees of surface hydrophobicity.

Properties of this compound Resins

This compound is a widely used HIC resin where octyl groups are covalently linked to an agarose (B213101) matrix.[4] Agarose provides a porous, biocompatible, and low non-specific binding support.[5] The octyl ligand, an eight-carbon alkyl chain, provides a moderate level of hydrophobicity, making it suitable for the purification of a broad range of proteins.[1] Several commercial this compound resins are available with varying properties.

Table 1: Comparison of Commercial this compound Resins

| Property | G-Sep™ Octyl Agarose Fast Flow | Octyl Sepharose CL-4B | PureCube Octyl Agarose | Octyl Agarose 4B-CL |

| Matrix | 6% cross-linked Agarose | 4% cross-linked Agarose | 7.5% cross-linked agarose | 4% cross-linked Agarose |

| Ligand | Octyl | Octyl | Octyl | Octyl |

| Ligand Concentration | ~5 µmol/ml | ~40 µmol/ml | Not specified | Not specified |

| Particle Size | 50-160 µm | ~90 µm | Not specified | 52-165 µm |

| Binding Capacity (HSA) | ~30 mg/ml | Not specified | Not specified | 5-10 mg/ml |

| Binding Capacity (BSA) | Not specified | Not specified | 10 mg/ml | Not specified |

| Binding Capacity (Lysozyme) | Not specified | Not specified | 20 mg/ml | Not specified |

| Binding Capacity (β-lactoglobulin) | Not specified | Not specified | Not specified | 3-5 mg/ml |

| pH Stability (Working) | 3-13 | 3-12 | 2-13 | 4-9 |

| Maximum Flow Velocity | 450 cm/h | 150 cm/h | Not specified | 70-140 cm/h |

Data sourced from product literature.[3][6][7][8]

Experimental Workflow for HIC with this compound

The following diagram illustrates the typical workflow for a hydrophobic interaction chromatography experiment using this compound.

Caption: A typical experimental workflow for Hydrophobic Interaction Chromatography.

Detailed Experimental Protocols

Column Packing

-

Slurry Preparation: If the resin is supplied as a concentrated suspension, dilute it with the binding buffer to create a 50-70% slurry.[9] Degas the slurry under vacuum to remove dissolved air.[10]

-

Column Preparation: Ensure the column is clean and vertically mounted. Remove air from the column inlet and outlet tubing.

-

Packing the Column: Pour the slurry into the column in a single, continuous motion to avoid introducing air bubbles.

-

Bed Settling: Connect the column to a pump and start the flow at a rate slightly higher than the intended operational flow rate to pack the bed. Maintain this flow until the bed height is stable.

-

Adapter Placement: Carefully lower the top adapter to the surface of the packed bed.

Equilibration

Equilibrate the packed column with 5-10 column volumes of the binding buffer (e.g., a buffer containing a high concentration of a salt like ammonium (B1175870) sulfate (B86663), such as 1.7 M (NH4)2SO4 in 0.05 M phosphate (B84403) buffer, pH 7.0) until the pH and conductivity of the effluent match that of the influent buffer.[3][10]

Sample Application

-

Sample Preparation: The sample should be dissolved in the binding buffer. If necessary, adjust the salt concentration of the sample to match the binding buffer by adding salt or through buffer exchange.[10] Filter the sample through a 0.45 µm filter to remove any particulate matter.[6]

-

Loading: Apply the prepared sample to the equilibrated column at a low flow rate to ensure efficient binding.

Elution

Elute the bound proteins by applying a decreasing salt gradient. This is typically achieved by mixing the high-salt binding buffer with a no-salt elution buffer (e.g., 0.05 M phosphate buffer, pH 7.0).[3] A linear gradient from 100% binding buffer to 100% elution buffer over 10-20 column volumes is a common starting point. Collect fractions throughout the elution process for analysis.

Regeneration and Storage

-

Regeneration: After elution, wash the column with 3-5 column volumes of the elution buffer to remove any remaining non-specifically bound material. For more rigorous cleaning, wash with 0.5-1 M NaOH.[6]

-

Storage: For long-term storage, equilibrate the column with a solution containing a bacteriostatic agent, such as 20% ethanol, and store at 4°C.[3][6]

Mechanism of Protein Binding and Elution

The following diagram illustrates the molecular interactions driving the binding and elution of proteins on an this compound resin.

Caption: Molecular mechanism of hydrophobic interaction chromatography.

Factors Influencing Separation

Several factors can be optimized to achieve the desired separation in HIC:

-

Salt Type and Concentration: The choice of salt is critical and follows the Hofmeister series for its "salting-out" effect. Ammonium sulfate is commonly used as it is very effective at promoting hydrophobic interactions and is highly soluble.[3]

-

pH: The pH of the buffer can influence the hydrophobicity of a protein. As the pH approaches the isoelectric point (pI) of the protein, its net charge decreases, which can lead to an increase in its apparent hydrophobicity and stronger binding to the HIC resin.[1]

-

Temperature: Hydrophobic interactions are generally strengthened at higher temperatures. Therefore, performing chromatography at a consistent temperature is important for reproducibility. A decrease in temperature can be used to facilitate elution.[3]

-

Ligand Type: While this guide focuses on this compound, other ligands with different hydrophobicities (e.g., Butyl, Phenyl) are available. Less hydrophobic proteins may require a more hydrophobic ligand for binding.[1][2]

By understanding and controlling these parameters, researchers can effectively utilize Hydrophobic Interaction Chromatography with this compound for the purification of a wide range of biomolecules.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. scientificlabs.ie [scientificlabs.ie]

- 4. G-Sep™ Octyl Agarose Fast Flow: Hydrophobic Interaction Chromatography resin from 6% highly cross-linked agarose beads [gbiosciences.com]

- 5. Protein Purification Using Agarose Particles - CD Bioparticles [cd-bioparticles.com]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. agscientific.com [agscientific.com]

- 8. cube-biotech.com [cube-biotech.com]

- 9. gels.yilimart.com [gels.yilimart.com]

- 10. eblbio.com [eblbio.com]

The Pivotal Role of Salt Concentration in Octyl-Agarose Hydrophobic Interaction Chromatography: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Hydrophobic Interaction Chromatography (HIC) is a powerful and widely utilized purification technique in the biopharmaceutical industry, prized for its ability to separate proteins and other biomolecules based on their surface hydrophobicity under non-denaturing conditions. Among the various HIC resins, Octyl-agarose is a popular choice, offering a moderate level of hydrophobicity suitable for a broad range of applications. The success of a separation on this compound is critically dependent on the precise control of salt concentration in the mobile phase. This technical guide provides a comprehensive overview of the core principles governing the role of salt concentration in this compound HIC, supplemented with practical experimental protocols and quantitative data to aid in method development and optimization.

Core Principle: Modulating Hydrophobic Interactions through Salt Concentration

Hydrophobic interactions are the primary driving force in HIC. In an aqueous environment, water molecules form an ordered structure around the hydrophobic regions of a protein and the hydrophobic ligands (octyl groups) on the agarose (B213101) matrix. This ordering of water is entropically unfavorable. The fundamental principle of HIC is to manipulate the mobile phase conditions to promote the interaction between the hydrophobic patches on the protein surface and the octyl ligands, thereby displacing the ordered water molecules and increasing the overall entropy of the system.

High concentrations of certain salts, known as kosmotropic or "salting-out" salts, enhance these hydrophobic interactions.[1] These salts reduce the solvation of proteins, effectively "squeezing out" the hydrophobic regions and making them more available to bind to the this compound resin.[2] Conversely, decreasing the salt concentration weakens these interactions, leading to the elution of the bound proteins.[3][4]

The general workflow for a HIC separation on this compound, therefore, involves two key stages dictated by salt concentration:

-

Binding: The protein sample is loaded onto the column in a buffer with a high salt concentration to promote strong binding to the this compound resin.[5]

-

Elution: The bound proteins are eluted by applying a decreasing salt gradient, a stepwise reduction in salt concentration, or a buffer with no salt.[6] Proteins will elute in order of increasing surface hydrophobicity, with the least hydrophobic proteins eluting first.[7]

The Hofmeister Series: Selecting the Right Salt

Not all salts are created equal in their ability to promote hydrophobic interactions. The Hofmeister series ranks ions based on their "salting-out" (kosmotropic) or "salting-in" (chaotropic) properties.[8] For HIC, kosmotropic salts are preferred for the binding step as they are more effective at promoting protein precipitation and hydrophobic interactions.[9]

Table 1: The Hofmeister Series of Ions and their Effect on Hydrophobic Interactions

| Effect | Cations (Increasing Kosmotropic Effect) | Anions (Increasing Kosmotropic Effect) |

| Chaotropic (Salting-in) | Guanidinium⁺ < Ca²⁺ < Mg²⁺ < Li⁺ < Cs⁺ < Rb⁺ < K⁺ | SCN⁻ < I⁻ < ClO₄⁻ < Br⁻ < NO₃⁻ < Cl⁻ |

| Kosmotropic (Salting-out) | Na⁺ < (CH₃)₄N⁺ | CH₃COO⁻ < SO₄²⁻ < HPO₄²⁻ |

Source: Adapted from various sources, including[8].

Ammonium (B1175870) sulfate (B86663) is the most commonly used salt in HIC due to its high "salting-out" effect and good solubility.[1] Sodium sulfate and sodium chloride are also used, though higher concentrations of NaCl may be required to achieve the same level of binding as ammonium sulfate.[10]

Quantitative Impact of Salt Concentration on Protein Retention

The concentration of the chosen salt has a direct and significant impact on the retention of a protein on the this compound column. While the optimal salt concentration is protein-dependent and must be determined empirically, the following table summarizes the general relationship and provides hypothetical, yet representative, data for three model proteins with varying surface hydrophobicities.

Table 2: Illustrative Effect of Ammonium Sulfate Concentration on the Retention of Model Proteins on this compound

| Ammonium Sulfate Concentration (M) | Retention Factor (k') - Protein A (Low Hydrophobicity) | Retention Factor (k') - Protein B (Moderate Hydrophobicity) | Retention Factor (k') - Protein C (High Hydrophobicity) |

| 2.0 | 0.5 | 2.1 | 5.8 |

| 1.5 | 0.1 | 1.2 | 3.5 |

| 1.0 | 0.0 | 0.4 | 1.9 |

| 0.5 | 0.0 | 0.0 | 0.8 |

| 0.0 | 0.0 | 0.0 | 0.2 |

Note: The retention factor (k') is a measure of the retention of a protein on the column. A higher k' indicates stronger binding. This data is illustrative and will vary depending on the specific protein and experimental conditions.

As shown in the table, higher initial salt concentrations lead to stronger binding (higher k') for all proteins. A decreasing salt gradient will cause each protein to elute at a characteristic salt concentration corresponding to the strength of its hydrophobic interaction with the this compound.

Experimental Protocols

Developing a successful HIC separation requires careful optimization of the experimental conditions. The following provides a detailed, generalized protocol for the purification of a protein using this compound HIC.

Materials and Buffers

-

Resin: this compound (e.g., Octyl Sepharose™ CL-4B or similar)

-

Binding Buffer (Buffer A): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0

-

Elution Buffer (Buffer B): 20 mM Sodium Phosphate, pH 7.0

-

Regeneration Solution: 0.5 M NaOH

-

Storage Solution: 20% Ethanol (B145695)

-

Protein Sample: Clarified and filtered, with salt concentration adjusted to match the Binding Buffer.

Experimental Workflow

The logical flow of an this compound HIC experiment is depicted in the following diagram.

Detailed Methodological Steps

-

Column Packing and Equilibration:

-

Pack the this compound resin into a suitable chromatography column according to the manufacturer's instructions.

-

Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer (Buffer A) at a linear flow rate of 100-150 cm/h until the pH and conductivity of the effluent match that of the buffer.

-

-

Sample Preparation and Loading:

-

Ensure the protein sample is clear by centrifugation or filtration (0.22 or 0.45 µm).

-

Adjust the salt concentration of the sample to match the Binding Buffer by adding a concentrated stock solution of ammonium sulfate. This is a critical step to ensure efficient binding.[11]

-

Load the prepared sample onto the equilibrated column at a lower flow rate (e.g., 75-100 cm/h) to allow for sufficient interaction time.

-

-

Washing:

-

After loading, wash the column with 5-10 CV of Binding Buffer to remove any unbound or weakly bound impurities.

-

-

Elution:

-

Elute the bound proteins by applying a linear gradient from 100% Buffer A to 100% Buffer B over 10-20 CV. The steepness of the gradient can be optimized to improve resolution.

-

Alternatively, a step gradient can be used, where the salt concentration is decreased in discrete steps.

-

Collect fractions throughout the elution process for subsequent analysis.

-

-

Regeneration and Storage:

-

After elution, regenerate the column by washing with 3-5 CV of Elution Buffer, followed by 3-5 CV of a regeneration solution (e.g., 0.5 M NaOH), and finally with 5-10 CV of purified water.

-

For long-term storage, equilibrate the column with 20% ethanol to prevent microbial growth.[8]

-

Visualizing the Molecular Mechanism

The interplay between salt, water, the protein, and the octyl-ligand can be visualized to better understand the underlying principles of HIC. The following diagram illustrates the state of the system under high and low salt conditions.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. Introduction to Hydrophobic Interaction Chromatography | Bio-Rad [bio-rad.com]

- 3. bio-works.com [bio-works.com]

- 4. Retention Behavior of Polyethylene Glycol and Its Influence on Protein Elution on Hydrophobic Interaction Chromatography Media - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mastelf.com [mastelf.com]

- 6. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix [proteogenix.science]

- 7. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 8. scientificlabs.ie [scientificlabs.ie]

- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 10. waters.com [waters.com]

- 11. Automated Hydrophobic Interaction Chromatography Column Selection for Use in Protein Purification - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Characteristics of Octyl-Agarose Beads

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical characteristics of octyl-agarose beads, a critical stationary phase in hydrophobic interaction chromatography (HIC). Understanding these properties is paramount for the successful separation and purification of biomolecules, particularly proteins, in research and pharmaceutical development.

Core Composition and Chemical Structure

This compound beads consist of a porous, cross-linked agarose (B213101) matrix to which octyl groups are covalently attached. Agarose, a natural polysaccharide extracted from seaweed, forms a hydrophilic, three-dimensional network with excellent biocompatibility and low non-specific binding. The octyl ligand, an eight-carbon alkyl chain, provides the hydrophobic character necessary for the separation of molecules based on their surface hydrophobicity.

The linkage of the octyl group to the agarose backbone is typically via a stable ether bond, which minimizes ligand leakage and ensures the chemical robustness of the chromatography medium.

Physical and Chemical Properties

The performance of this compound beads in HIC is dictated by a range of physical and chemical parameters. These properties can vary between manufacturers and product lines, tailored for different applications from laboratory-scale purification to large-scale industrial processes.

Bead Size and Shape

This compound beads are typically spherical, which allows for uniform packing in chromatography columns and predictable flow characteristics. The particle size is a critical factor influencing resolution, backpressure, and dynamic binding capacity. Smaller beads generally offer higher resolution but result in higher backpressure, while larger beads are suitable for large-scale purifications where lower pressure drops are essential.

| Property | Typical Range |

| Bead Shape | Spherical |

| Particle Size Range | 45 - 350 µm[1] |

Pore Size

The porous nature of the agarose matrix allows biomolecules to access the interior surface of the beads where the majority of the octyl ligands are located. The pore size is influenced by the concentration of agarose used in the manufacturing process; a lower agarose concentration generally results in a larger average pore size.[2] While specific pore size data for this compound is not always provided by manufacturers, the agarose concentration (e.g., 4%, 6%) gives an indication of the porous network.

Ligand Density

Ligand density refers to the amount of octyl groups immobilized per unit volume of the agarose beads. This parameter significantly impacts the hydrophobicity of the resin and, consequently, the binding and elution behavior of proteins. Higher ligand density leads to stronger hydrophobic interactions.

| Manufacturer/Product Line | Ligand Density (µmol/mL) |

| Sigma-Aldrich (Octyl-Sepharose CL-4B) | ~40[1] |

| G-Biosciences (G-Sep™ Octyl Agarose Fast Flow) | ~5 |

| Calibre Scientific (Protein Ark Octyl Agarose Big Bead Resin) | 4 |

Binding Capacity

The binding capacity is a measure of the amount of a specific protein that can be bound to a given volume of the resin under defined conditions. It is influenced by factors such as ligand density, bead size, pore size, and the properties of the target protein.

| Manufacturer/Product Line | Binding Capacity (mg/mL) | Target Protein |

| Sigma-Aldrich (Octyl-Sepharose CL-4B) | 3-5[1] | β-lactoglobulin |

| G-Biosciences (G-Sep™ Octyl Agarose Fast Flow) | ~30 | Human Serum Albumin (HSA) |

| Calibre Scientific (Protein Ark Octyl Agarose Big Bead Resin) | >20 | Bovine Serum Albumin (BSA) |

| DiagNano™ | >7 | Bovine Serum Albumin (BSA) |

Mechanical and Chemical Stability

The robustness of this compound beads is crucial for their reusability and performance under various chromatographic conditions.

Mechanical Stability

The cross-linking of the agarose matrix provides mechanical strength, allowing the beads to withstand the pressures generated during column packing and operation at high flow rates. The degree of cross-linking (e.g., 4%, 6%, 7.5%) is a key determinant of this stability.

Chemical Stability

This compound beads are designed to be stable across a wide range of pH and in the presence of various salts, detergents, and denaturants commonly used in protein purification. This allows for flexible method development and effective cleaning-in-place (CIP) procedures.

| Property | Stability Range |

| pH Stability (Working Range) | 3 - 13 |

| pH Stability (Cleaning-in-Place) | 2 - 14 |

| Commonly Used Aqueous Buffers | Stable |

| Denaturants (e.g., 6 M Guanidine Hydrochloride, 8 M Urea) | Stable |

| Organic Solvents (e.g., 70% Ethanol (B145695), 30% Isopropanol) | Stable |

Experimental Protocols

General Workflow for Hydrophobic Interaction Chromatography (HIC)

The primary application of this compound beads is in HIC. The separation is based on the reversible interaction between the hydrophobic octyl ligands and the hydrophobic patches on the surface of proteins. This interaction is modulated by the salt concentration of the mobile phase.

Methodology:

-

Column Packing and Equilibration: The this compound beads are slurry-packed into a chromatography column. The column is then equilibrated with a buffer containing a high concentration of a non-denaturing salt (e.g., ammonium (B1175870) sulfate, sodium chloride). This high salt concentration enhances hydrophobic interactions.

-

Sample Application and Binding: The protein sample is dissolved in the equilibration buffer and loaded onto the column. Proteins with sufficient surface hydrophobicity will bind to the octyl ligands.

-

Washing: The column is washed with the equilibration buffer to remove any unbound or weakly bound molecules.

-

Elution: The bound proteins are eluted by decreasing the salt concentration of the mobile phase, typically by applying a linear gradient. As the salt concentration decreases, the hydrophobic interactions weaken, and proteins desorb from the resin in order of increasing hydrophobicity.

-

Regeneration: After elution, the column is washed with a low salt buffer or water to remove any remaining bound substances. For more rigorous cleaning, a cleaning-in-place (CIP) protocol using solutions like sodium hydroxide (B78521) or ethanol can be employed. The column is then typically stored in a solution containing an antimicrobial agent, such as 20% ethanol.

Characterization of Physical Properties (General Methodologies)

While specific proprietary methods are used by manufacturers, the following are general scientific principles and techniques for characterizing the physical properties of chromatography beads:

-

Bead Size Distribution: This can be determined using techniques such as laser diffraction, microscopy with image analysis, or sedimentation.

-

Ligand Density: The density of octyl groups can be quantified through elemental analysis (measuring the carbon content) or by titration methods after chemical cleavage of the ligand.

-

Pore Size Analysis: The pore size distribution of porous materials like agarose beads can be characterized by methods such as mercury intrusion porosimetry, nitrogen adsorption-desorption (BET analysis), or size exclusion chromatography with standards of known molecular size.

Logical Relationships in HIC Method Development

The successful development of a HIC method involves the interplay of several key parameters. The following diagram illustrates the logical relationships and considerations for optimizing a separation.

This guide provides a foundational understanding of the physical characteristics of this compound beads. For specific applications, it is always recommended to consult the manufacturer's documentation and perform appropriate method development and optimization.

References

An In-depth Technical Guide to the Synthesis and Preparation of Octyl-Agarose Media

Introduction

Octyl-agarose is a widely utilized hydrophobic interaction chromatography (HIC) medium essential for the purification of biomolecules, including proteins and vaccines, based on their surface hydrophobicity.[1][2][3] The stationary phase consists of an inert, hydrophilic agarose (B213101) matrix functionalized with hydrophobic octyl ligands.[3] Separation is achieved by binding biomolecules in a high-salt buffer, which enhances hydrophobic interactions, and subsequently eluting them by decreasing the salt concentration.[3][4][5] This guide provides a comprehensive overview of the principles and detailed protocols for the synthesis and preparation of this compound media for research and drug development applications.

Core Principles of Synthesis

The synthesis of this compound media is a multi-step process involving the covalent attachment of octyl groups to a cross-linked agarose backbone. A common and robust method involves two primary stages:

-

Activation of the Agarose Matrix : The hydroxyl groups on the agarose polymer are activated to create reactive sites. Epoxy-activation, using reagents like 1,4-butanediol (B3395766) diglycidyl ether (BDDE) or epichlorohydrin, is a prevalent method.[6][7][8] This process introduces reactive epoxy groups onto the agarose matrix, often with a hydrophilic spacer arm that minimizes steric hindrance and enhances ligand accessibility.[6][7]

-

Covalent Coupling of the Octyl Ligand : The hydrophobic octyl ligand, typically containing a primary amine (e.g., octylamine), is then covalently coupled to the activated epoxy groups. This reaction forms a stable ether linkage.[3][9]

-

Blocking (Quenching) : After the coupling reaction, any remaining unreacted epoxy groups are blocked or "quenched" with a small molecule, such as ethanolamine, to render the matrix inert and prevent non-specific binding.[6]

Logical Workflow of this compound Synthesis

The overall process follows a logical sequence from the base matrix to the final, functionalized medium.

Caption: Overall workflow for the synthesis of this compound media.

Quantitative Data and Media Characteristics

The performance of this compound media is defined by several key parameters. The following table summarizes typical characteristics of commercially available this compound resins, providing a benchmark for laboratory preparations.

| Parameter | Typical Value | Source(s) |

| Matrix | 4% or 6% Cross-linked Agarose | [1][3][10] |

| Particle Size Range | 45-165 µm | [1][7] |

| Ligand | Octyl Group (C8) | [9][10] |

| Ligand Density | ~35-40 µmol per mL of resin | [1][3] |

| Binding Capacity | 3-10 mg/mL (protein dependent) | [11] |

| Working pH Range | 3-13 | [1][10] |

| Spacer Arm | 12-atom hydrophilic spacer (typical for epoxy activation) | [6][7][11] |

| Chemical Stability | Stable in common buffers, 1M NaOH, 8M Urea, 70% ethanol (B145695) | [10] |

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound media, starting from epoxy-activated agarose, which can be prepared or sourced commercially.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for this compound synthesis.

Protocol 1: Preparation and Coupling of Octyl Ligand to Epoxy-Activated Agarose

This protocol describes the covalent attachment of an octyl group (via octylamine) to a pre-activated agarose matrix.

Materials:

-

Epoxy-Activated Agarose (e.g., G-Biosciences Epoxy-Activated Agarose)[6][7]

-

Octylamine

-

Coupling Buffer (e.g., 0.1 M Sodium Phosphate, pH 9-10)[7]

-

Wash Buffer (e.g., Phosphate Buffered Saline - PBS)

-

Blocking Buffer (1 M Ethanolamine, pH 8)[6]

-

High pH Wash Buffer (0.1 M Tris-HCl, 0.5 M NaCl, pH 8)[6]

-

Low pH Wash Buffer (0.1 M Acetate, 0.5 M NaCl, pH 4)[6]

-

Storage Solution (20% Ethanol)[1]

-

Reaction vessel and end-over-end mixer

Methodology:

-

Resin Preparation : If starting with dry resin, swell 1 gram in distilled water; it will swell to approximately 5-6 mL of hydrated resin.[7] Wash the swelled resin extensively with distilled water and then with the Coupling Buffer to equilibrate the pH.

-

Ligand Solution Preparation : Prepare the octylamine ligand solution in the Coupling Buffer. The final concentration will depend on the desired ligand density.

-

Coupling Reaction :

-

Add two volumes of the octylamine ligand solution to one volume of the swelled, equilibrated resin in a sealed reaction vessel.[6]

-

Incubate the slurry overnight (~16 hours) at a temperature compatible with the ligand's stability (e.g., 4-37°C) using an end-over-end mixer.[6][7] Note: Do not use a magnetic stirrer, as it can damage the agarose beads.[6]

-

-

Washing Unreacted Ligand : After incubation, centrifuge the slurry to settle the resin. Decant the supernatant containing unreacted ligand. Wash the resin five times with several bed volumes of Wash Buffer (PBS).[6]

Protocol 2: Blocking of Unreacted Epoxy Groups and Final Washing

This protocol neutralizes any remaining reactive sites on the agarose matrix.

Methodology:

-

Blocking Step :

-

Final Wash Cycle : To remove any non-covalently bound substances, perform a series of alternating pH washes:

-

Storage :

The synthesis of this compound media is a straightforward yet precise process rooted in well-established bioconjugation chemistry. By activating the agarose matrix and subsequently coupling the hydrophobic octyl ligand, a robust and effective medium for hydrophobic interaction chromatography can be reliably produced. The detailed protocols and quantitative benchmarks provided in this guide offer researchers and drug development professionals the necessary information to prepare and characterize custom this compound media tailored to their specific purification challenges. Careful adherence to these methodologies will ensure the creation of a high-quality chromatographic medium suitable for demanding separation tasks.

References

- 1. Octyl agarose gel/CL-4B/ Octyl-Sepharose CL-4B-南京杜莱生物技术有限公司 [dulynet.com]

- 2. cube-biotech.com [cube-biotech.com]

- 3. scientificlabs.ie [scientificlabs.ie]

- 4. Octyl Crystarose 4FF(Hydrophobic Chromatography Resin)-Wuhan Jingcheng Biotechnology Co., LTD [en.crystarose.com]

- 5. Hydrophobic interaction chromatography on octyl sepharose--an approach for one-step platform purification of cyclodextrin glucanotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. Epoxy-Activated Agarose for ligand coupling through amine, hydroxyl or sulfhydryl groups for affinity Chromatography | G-Biosciences [gbiosciences.com]

- 8. Biocatalytic Method for Producing an Affinity Resin for the Isolation of Immunoglobulins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DiagNano™ Octyl Agarose Crosslinked Particles, 45-165 μm - CD Bioparticles [cd-bioparticles.com]

- 10. G-Sep™ Octyl Agarose Fast Flow: Hydrophobic Interaction Chromatography resin from 6% highly cross-linked agarose beads [gbiosciences.com]

- 11. agscientific.com [agscientific.com]

Introduction to Octyl-Agarose in Hydrophobic Interaction Chromatography (HIC)

An In-depth Technical Guide to Octyl-Agarose Ligand Density and Its Effects

Hydrophobic Interaction Chromatography (HIC) is a powerful purification technique that separates proteins and other biomolecules based on differences in their surface hydrophobicity.[1][2][3] The process relies on the reversible interaction between hydrophobic regions on a biomolecule and a hydrophobic ligand immobilized on a stationary phase.[3][4] HIC is particularly advantageous as it typically operates under non-denaturing conditions, preserving the native structure and biological activity of the target molecule.[5][6]

The stationary phase in HIC consists of a support matrix, commonly highly cross-linked agarose (B213101), to which hydrophobic ligands are covalently attached.[1] Common ligands include alkyl (e.g., butyl, octyl) and aryl (e.g., phenyl) groups.[1][2] this compound, featuring an eight-carbon alkyl chain, is a widely used HIC resin that provides strong hydrophobic interactions suitable for the purification of a broad range of proteins.[1][7]

A critical parameter governing the performance of any HIC resin is its ligand density , defined as the concentration of hydrophobic ligands immobilized per unit volume of the chromatography medium (e.g., µmol of octyl groups per mL of settled resin).[8][9] This density directly influences the resin's overall hydrophobicity and, consequently, its interaction with biomolecules, affecting binding capacity, retention strength, and selectivity.[7][8] Understanding and controlling ligand density is therefore paramount for robust and reproducible purification process development.

The Core Effect of Ligand Density on HIC Performance

The density of octyl ligands on the agarose matrix is a primary determinant of the resin's performance characteristics. The relationship, however, is not always linear and involves critical trade-offs.

-

Protein Retention and Binding Strength : The most direct effect of increasing ligand density is an increase in the hydrophobicity of the resin. This leads to stronger interactions with the hydrophobic patches on protein surfaces.[8][10] Consequently, proteins will bind more tightly and require lower salt concentrations (or the addition of organic modifiers) for elution.[7] A change in ligand density of just 7.5% can alter the retention factor by as much as 50-100%.[8]

-

Binding Capacity : Generally, a higher ligand density results in a higher dynamic binding capacity (DBC) up to a certain point.[7][10] More ligands provide more potential interaction sites for protein binding. However, an excessively high ligand density can lead to a decrease in capacity, particularly for large molecules. This phenomenon, known as steric hindrance, occurs when the ligands are so crowded that they physically prevent proteins from accessing the binding sites within the resin's pores.[8][10]

-

Selectivity and Resolution : Varying the ligand density can alter the selectivity of the separation, meaning the ability to distinguish between two different proteins.[7] For a given protein mixture, a low-density resin might not retain the target protein sufficiently, while a very high-density resin may bind it so strongly that elution becomes difficult without denaturing conditions.[7] An optimal ligand density exists that provides sufficient retention for binding while allowing for differential elution from contaminants, thereby maximizing resolution.

-

Recovery : Overly strong interactions promoted by high ligand densities can sometimes lead to irreversible protein binding or the need for harsh elution conditions that cause protein denaturation and aggregation, ultimately reducing the overall recovery of active product.[11]

Quantitative Data: Commercial this compound Resins

The ligand density and resulting protein binding capacity are key specifications for commercial HIC resins. The following table summarizes these parameters for several commercially available this compound products, providing a baseline for resin selection.

| Product Name | Supplier | Ligand Density (µmol/mL resin) | Stated Binding Capacity | Matrix Base |

| Octyl Sepharose CL-4B | Cytiva (formerly GE) | ~ 40 | Not specified; application dependent | 4% cross-linked agarose |

| PureCube Octyl Agarose | Cube Biotech | 40 | ~10 mg/mL (BSA), ~20 mg/mL (Lysozyme) | 7.5% cross-linked agarose |

| Octyl Agarose Big Bead | Calibre Scientific | 4 | >20 mg/mL (BSA) | Highly cross-linked agarose |

| G-Sep™ Octyl Agarose FF | G-Biosciences | Not specified | Application dependent | 6% cross-linked agarose |

Data compiled from manufacturer datasheets and product pages.[9][12][13][14]

Visualization of Key Relationships

Logical Relationships in HIC Performance

The interplay between ligand density and the primary outcomes of a hydrophobic interaction chromatography experiment can be visualized as a set of direct and indirect relationships.

Caption: Relationship between ligand density and HIC performance metrics.

Experimental Workflow for HIC Purification

A typical HIC experiment follows a logical sequence of steps designed to bind the target protein in a high-salt buffer and elute it by reducing the salt concentration.

Caption: Standard experimental workflow for HIC protein purification.

Experimental Protocols

Protocol 1: General Method for Preparation of this compound

This protocol describes a general method for coupling octyl groups to an agarose matrix using a pre-activated resin, such as epoxy-activated agarose. The final ligand density can be controlled by varying the concentration of the ligand in the coupling reaction.

Materials:

-

Epoxy-activated Agarose (e.g., from G-Biosciences)[15]

-

1-Octanethiol or Octylamine (B49996) (the ligand)

-

Coupling Buffer: 0.1 M sodium carbonate/bicarbonate buffer, pH 9.5 (for amine coupling) or sodium phosphate (B84403) buffer with EDTA, pH 8.0 (for thiol coupling)

-

Blocking/Quenching Buffer: 1 M ethanolamine, pH 8.0[15]

-

Wash Buffers: High pH (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0) and Low pH (e.g., 0.1 M Acetate, 0.5 M NaCl, pH 4.0)[15]

-

Distilled water

-

20% Ethanol (B145695) for storage

Methodology:

-

Resin Preparation: Swell the required amount of epoxy-activated agarose resin in distilled water according to the manufacturer's instructions. Wash the swelled resin thoroughly with distilled water on a sintered glass funnel to remove any preservatives.[15]

-

Ligand Solution Preparation: Dissolve the octyl-containing ligand (e.g., octylamine) in the appropriate Coupling Buffer. To achieve different ligand densities, prepare several reactions with varying molar excesses of the ligand relative to the epoxy groups on the resin.

-

Coupling Reaction: Mix the prepared ligand solution with the washed, drained resin in a sealed vessel. A typical ratio is 2 volumes of ligand solution to 1 volume of settled resin.[15] Incubate the suspension with gentle end-over-end mixing. The reaction can proceed for 16-24 hours at a controlled temperature (e.g., room temperature or 37°C).

-

Washing Unreacted Ligand: After the coupling reaction, collect the resin by filtration or centrifugation. Wash the resin extensively with the Coupling Buffer to remove most of the unreacted ligand.

-

Blocking Unreacted Epoxy Groups: To prevent non-specific binding in later use, any remaining active epoxy groups must be blocked. Resuspend the resin in 2 volumes of Blocking Buffer (1 M ethanolamine) and incubate with gentle mixing for at least 4 hours at room temperature.[15]

-

Final Washing Cycle: Wash the resin to remove the blocking agent and any remaining non-covalently bound molecules. Perform alternating washes with a high pH wash buffer and a low pH wash buffer. Repeat this cycle 3-5 times.[15]

-

Storage: Finally, wash the resin with distilled water until the pH is neutral, and then equilibrate with 20% ethanol for long-term storage at 4°C.[9]

Protocol 2: Principle of Ligand Density Quantification

Direct and precise quantification of ligand density can be complex. However, an estimation can be made using indirect methods, such as a colorimetric assay to measure the depletion of the ligand from the coupling solution or by determining the number of unreacted active groups on the resin after the coupling reaction.

Principle of Quantification by Primary Amine Assay (for amine-containing ligands):

-

Standard Curve: Prepare a standard curve using known concentrations of the octylamine ligand in the coupling buffer. Use a colorimetric reagent that reacts with primary amines, such as Trinitrobenzene Sulfonic Acid (TNBS), which produces a colored product measurable at ~340 nm.

-

Measure Initial Concentration: Before adding the resin, take an aliquot of the octylamine coupling solution and measure its absorbance after reacting with TNBS. This is the initial concentration ([L]initial).

-

Measure Final Concentration: After the coupling reaction is complete, centrifuge the resin and carefully collect the supernatant. Measure the absorbance of the supernatant after reacting with TNBS. This represents the concentration of unreacted ligand ([L]final).

-

Calculation: The amount of ligand coupled to the resin is the difference between the initial and final amounts in the solution.

-

Moles Coupled = ([L]initial - [L]final) x Volume of solution

-

Ligand Density = Moles Coupled / Volume of settled resin (mL)

-

This method provides an estimate of the ligand density achieved. More sophisticated methods include elemental analysis (to determine the increase in carbon content) or Thermogravimetric Analysis (TGA).[16]

Protocol 3: Standard HIC Protocol Using this compound

This protocol outlines the steps for purifying a protein using a packed this compound column.

Materials:

-

Packed this compound column

-

Binding Buffer (High Salt): e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.[9]

-

Elution Buffer (Low Salt): e.g., 20 mM sodium phosphate, pH 7.0

-

Protein sample, clarified by centrifugation or 0.45 µm filtration[14]

-

Regeneration Solution: 0.5 M - 1.0 M NaOH[3]

-

Storage Solution: 20% Ethanol[9]

Methodology:

-

Column Equilibration: Equilibrate the column by washing it with 5-10 column volumes (CV) of Binding Buffer until the pH and conductivity of the effluent match the buffer.[14] This prepares the hydrophobic ligands for interaction by promoting the "salting-out" effect.[9]

-

Sample Preparation and Application: Adjust the protein sample to the same high salt concentration as the Binding Buffer. This can be done by adding a concentrated salt solution or by buffer exchange. Applying the sample in a high salt concentration is crucial for binding to the resin.[1][3] Load the prepared sample onto the equilibrated column at a controlled flow rate.

-

Wash Step: After loading the entire sample, wash the column with 5-10 CV of Binding Buffer. This step removes proteins and other impurities that did not bind or bound only weakly to the resin.

-

Elution: Elute the bound proteins by reducing the salt concentration, which weakens the hydrophobic interactions.[3] This is typically achieved by applying a linear gradient from 100% Binding Buffer to 100% Elution Buffer over 10-20 CV. Proteins will elute in order of increasing surface hydrophobicity, with the least hydrophobic proteins eluting first.[3][5] Collect fractions throughout the elution gradient.

-

Regeneration (Cleaning-in-Place): After elution, regenerate the column to remove any strongly bound or precipitated proteins and prepare it for subsequent runs.[3] Wash the column with 2-3 CV of a regeneration solution (e.g., 0.5 M NaOH), followed by several CVs of distilled water until the pH is neutral.[3][9]

-

Re-equilibration or Storage: For immediate reuse, re-equilibrate the column with Binding Buffer. For long-term storage, flush the column with 3-5 CV of 20% ethanol.[9]

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. cytivalifesciences.com [cytivalifesciences.com]

- 3. cytivalifesciences.com [cytivalifesciences.com]

- 4. Protein Purification by Hydrophobic Interaction Chromatography - ProteoGenix [proteogenix.science]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. HIC担体の選択性と特性 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. scientificlabs.ie [scientificlabs.ie]

- 10. researchgate.net [researchgate.net]

- 11. Hydrophobic interaction chromatography of proteins. I. The effects of protein and adsorbent properties on retention and recovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Calibre Scientific | Protein Ark [proteinark.com]

- 13. cube-biotech.com [cube-biotech.com]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 16. media.sciltp.com [media.sciltp.com]

The Core Principles of Protein Separation on Octyl-Agarose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical and practical aspects of separating biomolecules, particularly proteins, using octyl-agarose chromatography, a widely employed method in hydrophobic interaction chromatography (HIC). We will delve into the fundamental principles governing this technique, present quantitative data for practical application, detail experimental protocols, and provide visual representations of key workflows and concepts.

Theoretical Basis of Separation

Hydrophobic interaction chromatography separates molecules based on their surface hydrophobicity. The stationary phase, this compound, consists of an inert, hydrophilic agarose (B213101) matrix functionalized with hydrophobic octyl (C8) ligands. This creates a chromatographic environment where proteins with exposed hydrophobic regions can interact and bind.

The separation process is primarily driven by the following principles:

-

Hydrophobic Interactions: In an aqueous environment with high salt concentration, water molecules form ordered structures around the hydrophobic patches on a protein's surface and the octyl ligands of the agarose matrix. This is an entropically unfavorable state. When a protein's hydrophobic surface associates with the hydrophobic octyl ligand, these ordered water molecules are displaced, leading to an increase in the overall entropy of the system. This entropy-driven process is the primary force behind the binding of proteins to the this compound resin.

-